molecular formula C29H29N3O2S B5120156 11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

Cat. No. B5120156
M. Wt: 483.6 g/mol
InChI Key: CEBSZZPTBSXEMS-UHFFFAOYSA-N
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Description

The compound “11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide” is a complex organic molecule. It belongs to the class of compounds known as dibenzodiazepines . The linear formula of this compound is C28H29N3O2 .


Synthesis Analysis

The synthesis of similar dibenzodiazepines has been reported in the literature. A radical addition/cyclization reaction of o-isocyanodiaryl amines has been developed for the efficient synthesis of potentially bioactive dibenzo[b,e][1,4]diazepine-11-carboxylates and dibenzo[b,e][1,4]diazepine-11-carboxamides . This Fe(acac)2/TBHP-promoted radical cascade process involves an unexplored isocyanide addition and the following cyclization to form 11-functionalized dibenzodiazepines .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its formula, C28H29N3O2. It contains a dibenzodiazepine core, which is a bicyclic structure consisting of two benzene rings fused to a diazepine ring . The molecule also contains various functional groups attached to this core, including a methoxyphenyl group, a phenyl group, and a carbothioamide group.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of its functional groups. For instance, the carbothioamide group might undergo reactions typical of amides and thiocarbonyl compounds. The methoxyphenyl and phenyl groups might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is likely to be a solid at room temperature, given its complex, multi-ring structure. Its solubility in various solvents would depend on the polarity of the solvent and the compound’s own polarity, which in turn is influenced by its functional groups .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. However, other dibenzodiazepines, such as diazepam, are known to bind to receptors in various regions of the brain and spinal cord , which could suggest potential neurological activity for this compound.

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, as well as investigation of its biological activity. Given the known activity of other dibenzodiazepines, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

6-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2S/c1-29(2)17-23-26(25(33)18-29)27(19-13-15-21(34-3)16-14-19)32(24-12-8-7-11-22(24)31-23)28(35)30-20-9-5-4-6-10-20/h4-16,27,31H,17-18H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBSZZPTBSXEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-N-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

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